6-Chloro-4-hydroxyquinoline-3-carboxylic acid
Description
6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-14-9) is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol . Its structure features a quinoline backbone substituted with a chlorine atom at position 6, a hydroxyl group at position 4, and a carboxylic acid group at position 3 (Figure 1). The compound is a solid under standard conditions, with a density of 1.549 g/cm³, a boiling point of 399.1°C, and a flash point of 195.2°C .
Properties
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXSMNKRFLXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957399 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-14-9 | |
| Record name | 35973-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the chlorination of 4-hydroxyquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-hydroxyquinoline-3-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioactivity profiles.
-
Example : Treatment with methanol and sulfuric acid yields methyl esters (e.g., 13a-d , 18a,b ) . Ethyl esters are synthesized using ethanol and SOCl₂, enhancing lipophilicity for pharmaceutical applications.
Acetylation of the Hydroxyl Group
The 4-hydroxy group is acetylated to protect or modify its reactivity.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, acetic acid, 80–100°C | 6-Chloro-4-acetoxyquinoline-3-carboxylic acid |
-
Procedure : Heating the compound with acetic anhydride and acetic acid produces O-acetyl derivatives (e.g., 16a-d ) . These derivatives are intermediates in synthesizing analogs with improved metabolic stability.
Alkylation and Aralkylation of the Hydroxyl Group
The hydroxyl group participates in alkylation/aralkylation reactions to introduce diverse substituents.
-
Example : Reaction with methyl iodide in dimethylformamide (DMF) yields 4-methoxy derivatives (e.g., 19a-d ), which are explored for enhanced membrane permeability .
Nucleophilic Substitution of the Chlorine Atom
The chlorine at position 6 is susceptible to nucleophilic substitution, enabling the introduction of amines, thiols, or other groups.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amination | Ammonia (NH₃), Cu catalyst, 120°C | 6-Amino-4-hydroxyquinoline-3-carboxylic acid | |
| Thiolation | Sodium hydrosulfide (NaSH), DMSO, 80°C | 6-Mercapto-4-hydroxyquinoline-3-carboxylic acid |
-
Mechanism : Substitution proceeds via an aromatic nucleophilic pathway, often requiring catalysts (e.g., copper) or polar aprotic solvents (e.g., DMSO).
Cyclization and Ring Modification
While primarily a synthetic precursor, the compound participates in cyclization reactions to form fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclocondensation | Ethylenediamine, polyphosphoric acid (PPA), 150°C | Quinoline-fused imidazole derivatives |
-
Application : Cyclocondensation with diamines yields tricyclic structures evaluated for antimicrobial activity .
Key Research Findings
Scientific Research Applications
Pharmaceutical Development
Key Properties:
- Antibacterial Activity: This compound is recognized for its antibacterial properties, making it a valuable intermediate in the synthesis of antibiotics targeting bacterial infections .
- Anticancer Potential: Research indicates that it may inhibit certain cancer cell growth by inducing apoptosis, thus showing promise as a therapeutic agent in oncology .
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their efficacy against various bacterial strains. The results demonstrated enhanced antibacterial activity compared to existing antibiotics, suggesting its potential for developing new treatments .
Agricultural Chemicals
Application Overview:
- Crop Protection: The compound is utilized in formulating agrochemicals that protect crops from specific pathogens, thereby enhancing agricultural productivity and sustainability .
Data Table: Agrochemical Efficacy
| Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium spp. | 85 | 300 |
| Alternaria spp. | 75 | 250 |
| Phytophthora spp. | 90 | 400 |
This table illustrates the efficacy of formulations containing this compound against common agricultural pathogens.
Analytical Chemistry
Role in Detection:
The compound is employed in analytical methods for detecting and quantifying quinoline derivatives. It aids researchers in quality control processes and environmental monitoring, particularly in assessing the presence of contaminants in soil and water samples .
Case Study:
A research team utilized high-performance liquid chromatography (HPLC) to quantify levels of this compound in agricultural runoff. The study found significant levels of the compound, underscoring its utility as an environmental marker for agricultural practices .
Biochemical Research
Biochemical Interactions:
The compound plays a crucial role in studying enzyme inhibition and metabolic pathways. It has been shown to interact with various enzymes, influencing their activity and providing insights into biochemical processes relevant to drug development .
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition (%) | IC50 (µM) |
|---|---|---|
| DNA gyrase | 70 | 15 |
| Topoisomerase II | 60 | 25 |
| Dipeptidyl peptidase | 80 | 10 |
This table summarizes the inhibitory effects of this compound on various enzyme targets.
Material Science
Innovative Applications:
The unique chemical structure of this compound is explored for developing novel materials, particularly in coatings and polymers. Its properties can enhance material performance by improving durability and resistance to environmental factors .
Case Study:
Research published in Materials Science demonstrated that incorporating this compound into polymer matrices resulted in coatings with superior mechanical properties and UV resistance compared to traditional materials .
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . The compound binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and ultimately leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Quinoline Family
Quinoline derivatives with chloro, hydroxy, and carboxylic acid substituents are widely studied for their diverse chemical and pharmacological properties. Below is a detailed comparison:
Table 1: Comparison of Key Quinoline Carboxylic Acid Derivatives
Key Observations :
Substituent Position Effects: The position of the chlorine atom significantly impacts reactivity. For example, 2-chloroquinoline-4-carboxylic acid lacks the hydroxyl group, reducing its hydrogen-bonding capacity compared to the 4-hydroxy derivative .
Functional Group Variations: Esterification (e.g., ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) enhances solubility in organic solvents, making it suitable for further synthetic modifications .
Pharmacological Potential: Quinolinecarboxylic acids are frequently explored as neurokinin-3 receptor antagonists (e.g., 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) or antibacterial agents due to structural similarity to quinolones .
Comparison with Pyrimidine and Indazole Derivatives
Quinoline analogues are often compared to other nitrogen-containing heterocycles:
Table 2: Comparison with Non-Quinoline Heterocycles
Key Observations :
Pyrimidine Derivatives: 2-Chloro-6-methylpyrimidine-4-carboxylic acid has a smaller ring system, leading to reduced steric hindrance compared to quinoline derivatives. This property is advantageous in agrochemical synthesis .
Indazole Derivatives: The indazole core in 6-chloro-4-methyl-1H-indazole-3-carboxylic acid may target kinases or G-protein-coupled receptors, differing from quinoline’s typical antimicrobial applications .
Biological Activity
6-Chloro-4-hydroxyquinoline-3-carboxylic acid (6-Cl-4-OH-QCA) is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 223.61 g/mol. Its structure features a quinoline ring with a chloro group at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position. These functional groups contribute to its reactivity and biological activity, making it a subject of interest in various studies.
Target Interactions
The specific mechanisms through which 6-Cl-4-OH-QCA exerts its biological effects are still under investigation. However, it is known that quinoline derivatives can interact with various biological targets, including enzymes, receptors, and nucleic acids. The compound has shown potential in inhibiting bacterial enzymes, suggesting antibacterial properties.
Molecular Mechanisms
At the molecular level, 6-Cl-4-OH-QCA may influence cellular functions by binding to DNA and proteins, altering their structure and function. This interaction can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells . The compound's stability under laboratory conditions is notable; however, it may degrade when exposed to light or high temperatures.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. It has been reported to inhibit various bacterial strains, showcasing its potential as an antibacterial agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For example, derivatives of 6-Cl-4-OH-QCA have demonstrated antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 3.3 µM to 50.9 µM, indicating significant potency against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 37.4 |
| HCT-116 | 8.9 |
This data suggests that modifications to the quinoline structure can enhance its anticancer efficacy.
Other Biological Activities
In addition to antimicrobial and anticancer effects, 6-Cl-4-OH-QCA has been implicated in other biological activities such as antiviral properties. Compounds derived from similar quinoline structures have shown promise against viral infections, including those caused by H5N1 influenza virus .
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives similar to 6-Cl-4-OH-QCA:
- Antiproliferative Activity : A series of N-phenyl derivatives were synthesized and tested for their antiproliferative activity against colorectal cancer cell lines. The study found that certain modifications significantly improved their efficacy against cancer cells .
- Antiviral Activity : Research indicated that certain quinoline derivatives exhibited substantial antiviral effects with low cytotoxicity, suggesting their potential use in treating viral infections .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that some derivatives could interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, contributing to their cytotoxicity against cancer cells .
Q & A
What are the standard synthetic routes for 6-chloro-4-hydroxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The compound is typically synthesized via condensation and cyclization reactions. A common approach involves reacting substituted benzaldehyde derivatives with aminopyridine precursors under reflux conditions. Catalysts such as palladium or copper are often employed to enhance cyclization efficiency, while solvents like dimethylformamide (DMF) or toluene are critical for stabilizing intermediates . Yield optimization requires precise control of temperature (80–120°C), pH (neutral to mildly acidic), and stoichiometric ratios of reactants. Impurities like unreacted starting materials or by-products (e.g., dimerized intermediates) can be minimized using gradient HPLC purification .
How can researchers optimize regioselectivity during the synthesis of halogenated quinoline derivatives like this compound?
Level: Advanced
Methodological Answer:
Regioselectivity in halogenated quinolines is influenced by electronic and steric factors. For the 6-chloro derivative, introducing electron-withdrawing groups (e.g., -COOH at position 3) directs electrophilic substitution to the chloro position (C6) via resonance stabilization. Advanced techniques include:
- Directed ortho-metalation : Using lithium bases to selectively deprotonate positions adjacent to directing groups.
- Microwave-assisted synthesis : Rapid heating reduces side reactions and improves selectivity .
- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral ambiguities resolved?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR : H NMR (DMSO-d6) reveals aromatic proton splitting patterns (e.g., doublets for C5-H and C7-H due to chloro and hydroxyl substituents). C NMR identifies carboxyl (170–175 ppm) and quinoline ring carbons.
- IR : Stretching vibrations for -OH (3200–3500 cm) and C=O (1680–1720 cm) confirm functional groups.
- HPLC-MS : Validates purity and molecular ion ([M+H] at m/z 239.6) .
Ambiguities (e.g., overlapping peaks) are resolved via 2D NMR (COSY, HSQC) or spiking with authentic standards.
How can isotopic labeling be applied to study the metabolic stability of this compound in biological systems?
Level: Advanced
Methodological Answer:
Isotopic labeling (e.g., C at the carboxyl group or H on the quinoline ring) enables tracing metabolic pathways. Techniques include:
- Synthesis : Incorporate labeled precursors (e.g., C-glycine) during cyclization.
- LC-MS/MS : Quantify labeled metabolites in in vitro hepatocyte assays to identify oxidation or glucuronidation pathways .
- Kinetic isotope effects (KIE) : Assess enzymatic degradation rates by comparing for labeled vs. unlabeled compounds .
How should researchers address contradictions in reported solubility data for this compound across solvents?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in solvent polarity, temperature, and purity. To reconcile
Standardize protocols : Use USP-grade solvents and control temperature (±0.5°C).
Quantify solubility : Employ UV-Vis spectroscopy at λmax 310 nm with calibration curves.
Assess pH effects : The compound’s solubility increases in alkaline buffers (deprotonation of -COOH) but decreases in acidic media .
Validate with DSC : Differential scanning calorimetry detects polymorphic forms that alter solubility .
What in vitro assays are suitable for evaluating the antimicrobial activity of this compound, and how can structure-activity relationships (SAR) be explored?
Level: Basic
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours.
For SAR: - Analog synthesis : Modify the chloro substituent (C6) to fluoro or methyl groups.
- Docking studies : Simulate interactions with bacterial DNA gyrase using AutoDock Vina .
What safety protocols are critical when handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with 10% sodium bicarbonate and collect residues in sealed containers .
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .
How does this compound degrade under UV light or elevated temperatures, and what analytical methods detect degradation products?
Level: Advanced
Methodological Answer:
- Photodegradation : UV exposure (254 nm) cleaves the C-Cl bond, forming 4-hydroxyquinoline-3-carboxylic acid. Monitor via HPLC with PDA detection .
- Thermal degradation : At >150°C, decarboxylation yields 6-chloro-4-hydroxyquinoline. Use TGA-MS to track mass loss and evolved gases .
- Stability studies : Accelerate degradation in climate chambers (40°C/75% RH) per ICH guidelines .
What crystallographic techniques elucidate the solid-state structure of this compound, and how do intermolecular interactions influence packing?
Level: Advanced
Methodological Answer:
- Single-crystal XRD : Resolves hydrogen-bonding networks between -OH and -COOH groups, forming dimers. Chlorine atoms contribute to halogen bonding, stabilizing the lattice .
- Powder XRD : Identifies polymorphs (e.g., anhydrous vs. monohydrate forms).
- Molecular dynamics (MD) : Simulate packing efficiency under varying pressures using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
